2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide
Overview
Description
2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamide derivatives like this compound often involves solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This approach is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and other basic catalysts. For example, the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities .
Scientific Research Applications
2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound are reactive sites that can interact with biological molecules, leading to the formation of new chemical bonds and the modulation of biological activities . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other cyanoacetamide derivatives, such as:
- 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- N-(4-Ethylphenyl)-2-cyanoacetamide
Uniqueness
What sets 2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dihydropyridine ring, along with the cyano and acetamide groups, makes it a versatile compound for various chemical and biological applications .
Properties
IUPAC Name |
2-[[5-acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-13-5-7-14(8-6-13)18-15(9-20)19(25-10-16(21)24)22-11(2)17(18)12(3)23/h5-8,18,22H,4,10H2,1-3H3,(H2,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXHHLAHWJGTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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